8-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

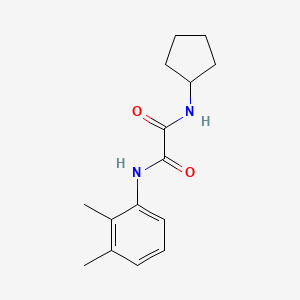

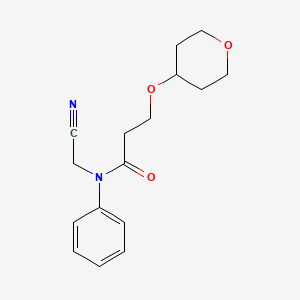

8-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C19H16ClNO2 . It has a molecular weight of 325.8 . The compound is used for research purposes .

Molecular Structure Analysis

The InChI code for this compound is 1S/C19H16ClNO2/c1-2-4-12-7-9-13 (10-8-12)17-11-15 (19 (22)23)14-5-3-6-16 (20)18 (14)21-17/h3,5-11H,2,4H2,1H3, (H,22,23) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

The compound has a molecular weight of 325.8 and a molecular formula of C19H16ClNO2 . More specific physical and chemical properties are not provided in the available resources.Wissenschaftliche Forschungsanwendungen

Synthesis and Anticancer Activity

8-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid derivatives have been synthesized using both microwave irradiation and conventional heating methods. Research shows that these compounds exhibit significant anticancer activity. For instance, certain derivatives were more potent than standard drugs like doxorubicin against various carcinoma cell lines. These findings suggest the potential of this compound derivatives in anticancer drug development (Bhatt, Agrawal, & Patel, 2015).

Metal Ion Extraction and Chelation

Quinoline-2-carboxylic acids, with varying substituents, have been explored for their ability to extract metal ions. The specific positioning and nature of substituents on the quinoline ring, like in this compound, significantly influence the selectivity for certain metal ions. This property is particularly useful in applications like cadmium removal from phosphoric acid, showcasing the compound's potential in environmental remediation and analytical chemistry (Moberg, Weber, Högberg, Muhammed, & Nilsson, 1990).

Antimicrobial Properties

Studies have also revealed the antimicrobial efficacy of quinoline-4-carboxylic acid derivatives. Compounds synthesized using microwave-irradiated methods demonstrated substantial activity against a broad spectrum of microorganisms, including gram-positive and gram-negative bacteria. These findings highlight the potential of this compound derivatives in developing new antimicrobial agents (Bhatt & Agrawal, 2010).

Fluorescent Properties

Quinoline derivatives are known for their fluorescent properties and are used in biochemistry and medicine for studying biological systems. The fluorescent behavior of these compounds, including derivatives of this compound, can be advantageous in various research applications, particularly in imaging and diagnostics (Aleksanyan & Hambardzumyan, 2013).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Quinoline derivatives have been reported to inhibit alkaline phosphatases , and topoisomerase II . These enzymes play crucial roles in cellular processes such as DNA replication and signal transduction.

Mode of Action

Quinoline derivatives have been reported to inhibit their target enzymes, leading to disruption of the normal cellular processes .

Biochemical Pathways

Inhibition of alkaline phosphatases and topoisomerase ii can affect multiple biochemical pathways, including dna replication and various signaling pathways .

Result of Action

Inhibition of target enzymes can lead to disruption of normal cellular processes, potentially leading to cell death .

Biochemische Analyse

Biochemical Properties

Quinoline derivatives are known to exhibit a broad range of biological activities

Cellular Effects

Quinoline derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects of 8-Chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid on cells have not been reported.

Molecular Mechanism

Quinoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Quinoline derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors

Transport and Distribution

Quinoline derivatives can interact with transporters or binding proteins

Subcellular Localization

Quinoline derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications

Eigenschaften

IUPAC Name |

8-chloro-2-(4-propylphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO2/c1-2-4-12-7-9-13(10-8-12)17-11-15(19(22)23)14-5-3-6-16(20)18(14)21-17/h3,5-11H,2,4H2,1H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDIRFXUYSUKDFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-3-methoxycarbonyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2378695.png)

![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(m-tolyl)ethanone hydrochloride](/img/structure/B2378703.png)

![(3Z)-1-(4-methylbenzyl)-3-({[3-(trifluoromethyl)phenyl]amino}methylidene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2378707.png)

![5-(4-acetylpiperazin-1-yl)-3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2378708.png)